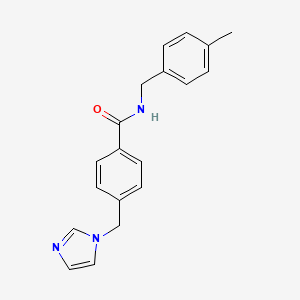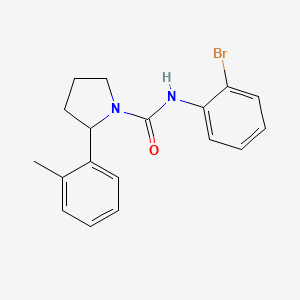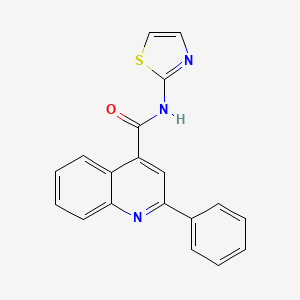![molecular formula C14H19FN2OS B6139953 N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)
N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first developed by a team of researchers at Pfizer in the early 2000s. FUB-144 is a potent agonist of the CB1 receptor and has been found to be a highly effective substitute for marijuana in laboratory experiments.
Mécanisme D'action
FUB-144 is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. When FUB-144 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to produce a range of biochemical and physiological effects in laboratory experiments. These effects include increased heart rate, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. FUB-144 has also been found to produce a range of behavioral effects, such as altered locomotor activity and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FUB-144 in laboratory experiments is that it produces similar effects to marijuana without the need for plant material. This makes it easier to control the dosage and purity of the compound. However, FUB-144 is a relatively new compound, and its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Additionally, FUB-144 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on FUB-144. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of interest is the study of the long-term effects of FUB-144 on the CB1 receptor and other physiological processes. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including FUB-144, for the treatment of various medical conditions.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It is a potent agonist of the CB1 receptor and has been found to produce similar effects to marijuana without the need for plant material. While FUB-144 has several advantages for laboratory experiments, its long-term effects on the CB1 receptor and other physiological processes are not yet fully understood. Further research is needed to fully understand the potential therapeutic applications of synthetic cannabinoids, including FUB-144.
Méthodes De Synthèse
FUB-144 can be synthesized from 4-fluoroaniline and 1-(methylthio)acetyl-3-piperidinone using a modified Ugi reaction. The reaction involves the condensation of the two starting materials with formaldehyde and isocyanide in the presence of a catalyst. The resulting product is then purified using chromatography and recrystallization.
Applications De Recherche Scientifique
FUB-144 has been extensively used in laboratory experiments to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to be a highly effective substitute for marijuana in these experiments, as it produces similar effects on the receptor without the need for plant material. FUB-144 has also been used to study the effects of synthetic cannabinoids on various physiological and biochemical processes.
Propriétés
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-19-10-14(18)17-8-2-3-13(9-17)16-12-6-4-11(15)5-7-12/h4-7,13,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPTYIJOOWZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)


![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)
![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)

![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)